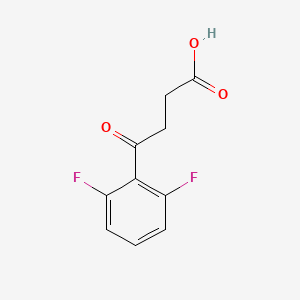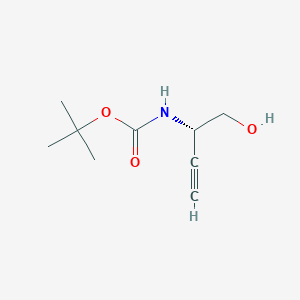
2-Amino-1-(3-bromophenyl)ethanol
概要
説明
2-Amino-1-(3-bromophenyl)ethanol is a compound that has been studied in the context of its potential applications in pharmaceutical synthesis and heterocyclic compound formation. It is related to compounds that have been investigated for their enantioselective synthesis and their use in the creation of new adrenergic agents and isoquinoline derivatives.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved using lipase-catalyzed reactions, with hydrolysis yielding the best enantioselectivity . This indicates that enzymatic methods can be effective for the synthesis of chiral amino alcohols. Additionally, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, a compound similar to 2-Amino-1-(3-bromophenyl)ethanol, was investigated through hydrolysis and catalytic hydrogenolysis, demonstrating a pathway for the creation of such compounds . Furthermore, the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines using a Cr/photoredox dual catalytic system has been reported, which could potentially be applied to the synthesis of 2-Amino-1-(3-bromophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-bromophenyl)ethanol and its derivatives is characterized by the presence of an amino group and a bromophenyl group attached to an ethanol backbone. This structure is key to its reactivity and potential for forming heterocyclic compounds. The presence of the bromine atom makes it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-1-(3-bromophenyl)ethanol derivatives has been explored in the context of cyclization reactions. Phenolic cyclization of related compounds has been used to synthesize various heterocyclic structures, such as tetrahydro-1,1-spiroheterocycloisoquinolines and tetrahydroisoquinolines . These reactions typically occur at positions ortho or para to phenolic hydroxy groups, suggesting that the position of substituents on the phenyl ring can influence the outcome of cyclization reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-1-(3-bromophenyl)ethanol are not detailed in the provided papers, the properties of similar compounds can be inferred. Amino alcohols generally have higher boiling points than their corresponding alcohols due to the presence of both hydroxyl and amino groups, which can form hydrogen bonds. The bromine atom in the molecule would contribute to its overall molecular weight and could affect its solubility in organic solvents. The compound's reactivity in chemical synthesis suggests that it is a versatile intermediate that can undergo various transformations, including enantioselective processes and cyclization reactions.
科学的研究の応用
Summary of the Application
“2-Amino-1-(3-bromophenyl)ethanol” is used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives . These derivatives have been evaluated for their anti-Salmonella typhi activity .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide to give 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .
Results or Outcomes
The synthesized compounds were screened for their antibacterial activity against Salmonella typhi . Some of the compounds showed significant activity .
2. Use in Biocatalytic Asymmetric Ring-Opening of meso-Epoxides
Summary of the Application
“2-Amino-1-(3-bromophenyl)ethanol” is used in the biocatalytic asymmetric ring-opening of meso-epoxides to produce enantiopure cyclic trans-β-amino alcohols .
Methods of Application or Experimental Procedures
The process involves the use of an amine transaminase in the presence of E. coli strains . The reaction is carried out under controlled conditions of pH and temperature .
Results or Outcomes
The process results in the production of cyclic (1R,2R)-trans-β-amino alcohols . The exact yield and enantiomeric excess can vary depending on the specific conditions and substrates used .
3. Use in the Synthesis of Chiral 2-Aminocyclohexanol
Summary of the Application
“2-Amino-1-(3-bromophenyl)ethanol” is used in the synthesis of chiral 2-aminocyclohexanol . This compound is a key intermediate in the synthesis of various pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves the use of an amine transaminase in the presence of E. coli strains . The reaction is carried out under controlled conditions of pH and temperature .
Results or Outcomes
The process results in the production of chiral 2-aminocyclohexanol . The exact yield and enantiomeric excess can vary depending on the specific conditions and substrates used .
Safety And Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .
特性
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZOLCWDXTLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621623 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-bromophenyl)ethanol | |
CAS RN |
41147-81-3 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


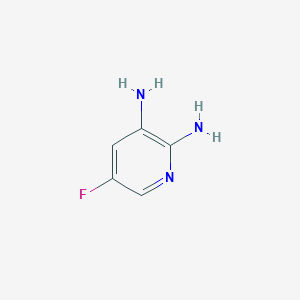
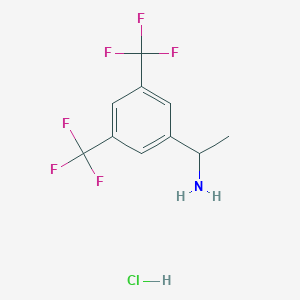
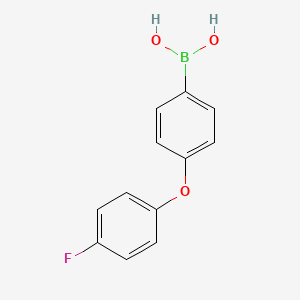
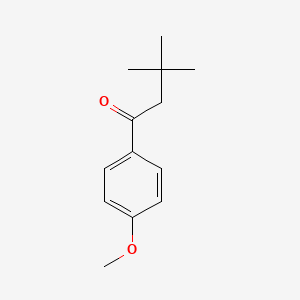



![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
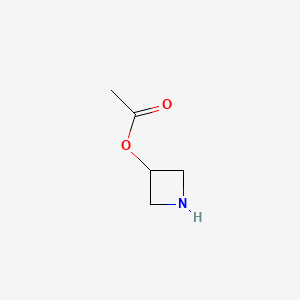
![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)
